

# An In-depth Technical Guide to the Spectroscopic Interpretation of Euxanthone

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Euxanthone** (1,7-dihydroxy-9H-xanthen-9-one), a naturally occurring xanthenoid with various investigated bioactive properties.[1] The following sections detail the interpretation of its mass spectrometry, nuclear magnetic resonance (NMR), ultraviolet-visible (UV-Vis), and infrared (IR) spectra. Detailed experimental protocols and visual workflows are included to facilitate the replication and verification of these findings in a research and development setting.

# **Spectroscopic Data Summary**

The structural elucidation of **Euxanthone** is heavily reliant on a combination of spectroscopic techniques. The quantitative data derived from these methods are summarized below for clear reference and comparison.

# **Mass Spectrometry (MS)**

Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive method for the analysis of flavonoids like **Euxanthone**.[2][3] Electrospray ionization (ESI) is a common technique used for these compounds.[4] The mass spectral data for **Euxanthone**, typically observed as a protonated molecule [M+H]<sup>+</sup>, are presented below.



Analysis Type	Precursor Ion (m/z)	Major Fragment Ions (m/z)	Instrument
LC-MS/MS	229.049 ([M+H]+)	155.0489, 127.0553, 115.0524	Q-TOF

Data sourced from PubChem CID 5281631.[5]

# **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is crucial for determining the precise molecular structure of **Euxanthone**.[6] Spectra are typically recorded in deuterated solvents such as DMSO-d<sub>6</sub> or Methanol-d<sub>4</sub>.[7][8]

<sup>1</sup>H NMR Spectroscopy

The <sup>1</sup>H NMR spectrum of **Euxanthone** displays characteristic signals in the aromatic region, corresponding to the protons on the xanthone core.

Proton Position	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	~7.35	d	8.5
H-3	~6.85	dd	8.5, 2.2
H-4	~7.60	d	2.2
H-5	~7.55	d	9.0
H-6	~6.90	dd	9.0, 2.5
H-8	~6.75	d	2.5
1-OH	~12.5	s (br)	-
7-OH	~9.5	s (br)	-

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data is synthesized from general knowledge of hydroxyxanthone structures.[9]



<sup>13</sup>C NMR Spectroscopy

The <sup>13</sup>C NMR spectrum provides information on the carbon skeleton of **Euxanthone**.

Carbon Position	Chemical Shift (δ, ppm)
C-1	~162.0
C-2	~110.5
C-3	~120.0
C-4	~108.0
C-4a	~157.0
C-5	~125.0
C-6	~115.0
C-7	~163.0
C-8	~102.0
C-8a	~155.0
C-9 (C=O)	~182.0
C-9a	~107.0
C-10a	~145.0

Note: Chemical shifts are approximate and based on typical values for xanthone derivatives.[9] [10][11]

# **Ultraviolet-Visible (UV-Vis) Spectroscopy**

UV-Vis spectroscopy is a valuable tool for identifying the class of a flavonoid and the substitution pattern of its hydroxyl groups.[12] Flavonols and flavones typically exhibit two main absorption bands, referred to as Band I (300-390 nm) and Band II (240-280 nm).[12]



Solvent/Reagent	Band I (λmax, nm)	Band II (λmax, nm)	Indication
Methanol (MeOH)	~365	~255, ~290 (shoulder)	Basic xanthone chromophore
MeOH + NaOAc	Bathochromic shift in Band II	-	Presence of a free 7- OH group[13]
MeOH + AlCl₃	Large bathochromic shift in Band I	-	Presence of a 5-OH and/or 3-OH group adjacent to a carbonyl[12][13]
MeOH + AlCl₃ + HCl	Shift reversal from AlCl₃ spectrum	-	Differentiates between 3-OH and 5-OH chelation[13]

# Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in a molecule. The IR spectrum of **Euxanthone** is complex due to extensive vibrational coupling.[14]

Wavenumber (cm <sup>-1</sup> )	Vibration Type	Functional Group
3500-3200 (broad)	O-H stretching	Phenolic Hydroxyl (-OH)
~1650	C=O stretching	Ketone (γ-pyrone)
1600-1450	C=C stretching	Aromatic Rings
~1250	C-O stretching	Aryl Ether

Note: Values are characteristic ranges for flavonoids and xanthones.[14][15][16]

# **Experimental Protocols**

Detailed methodologies for the key experiments are provided below. These protocols are based on standard procedures for the analysis of flavonoids.



# **Liquid Chromatography-Mass Spectrometry (LC-MS)**

- Sample Preparation: Accurately weigh and dissolve Euxanthone standard or plant extract in an appropriate LC-MS grade solvent (e.g., methanol).[4] Filter the solution through a 0.2 μm syringe filter before injection.[4]
- Chromatographic Conditions:
  - System: UHPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole or Q-TOF).[17]
  - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).[17]
  - Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with
     0.1% formic acid (Solvent B).[4]
  - Flow Rate: 0.3 mL/min.[17]
  - Injection Volume: 5 μL.[4]
- Mass Spectrometry Conditions:
  - Ionization Mode: Electrospray Ionization (ESI), positive mode.[17]
  - Capillary Voltage: 4000 V.[17]
  - Gas Temperature: 300 °C.[17]
  - Nebulizer Pressure: 35 psi.[17]
  - Data Acquisition: Full scan mode to identify the precursor ion, followed by tandem MS (MS/MS) to obtain fragment ions.[3]

### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

- Sample Preparation: Dissolve 3-5 mg of purified **Euxanthone** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in an NMR tube.[8]
- Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 600 MHz) is used.[7][8]



- ¹H NMR Acquisition:
  - Acquire a standard 1D proton spectrum.
  - Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) for a good signal-to-noise ratio.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a proton-decoupled 1D carbon spectrum.
  - A larger number of scans is required due to the low natural abundance of <sup>13</sup>C.
- 2D NMR Experiments: For unambiguous assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).[6]

### **UV-Visible Spectroscopy**

- Sample Preparation: Prepare a stock solution of **Euxanthone** in methanol (spectroscopic grade). The concentration should be dilute enough to yield absorbance values within the linear range of the spectrophotometer (typically < 1.0).
- Baseline Correction: Use methanol as the blank to zero the spectrophotometer.
- Spectrum Acquisition: Scan the sample from 200 to 500 nm to obtain the initial spectrum.[18]
- Shift Reagent Analysis:
  - To separate cuvettes containing the methanolic sample solution, add a small amount of the following shift reagents:
    - Anhydrous sodium acetate (NaOAc).
    - Sodium acetate (NaOAc) and boric acid (H₃BO₃).
    - Aluminum chloride (AlCl<sub>3</sub>).
    - Aluminum chloride (AlCl<sub>3</sub>) and hydrochloric acid (HCl).



 Record the spectrum immediately after the addition of each reagent and again after several minutes to check for any time-dependent changes.[13]

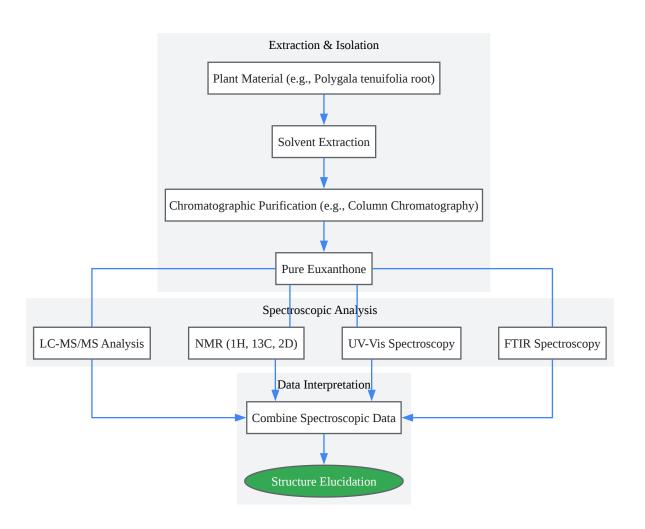
# Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: Prepare the sample as a KBr (potassium bromide) pellet. Mix a small amount of dry **Euxanthone** powder with dry KBr powder and press it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of the solid sample directly on the ATR crystal.[19]
- Background Spectrum: Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.[19]
- Sample Spectrum: Collect the spectrum of the sample. The instrument will automatically ratio the sample spectrum against the background.
- Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm<sup>-1</sup> over the range of 4000-400 cm<sup>-1</sup>.[19]

# Visualizations: Workflows and Signaling Pathways General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the isolation and structural elucidation of **Euxanthone** from a plant source.





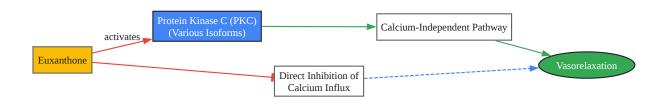
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Caption: Workflow for **Euxanthone** analysis.

# **Euxanthone-Mediated Signaling Pathway**



**Euxanthone** has been shown to induce vasorelaxation, potentially through pathways involving Protein Kinase C (PKC).[20] The diagram below conceptualizes this proposed signaling mechanism.



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